Cas no 521300-44-7 (2-(2-chloro-6-methylphenyl)acetic acid)

2-(2-chloro-6-methylphenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- BENZENEACETIC ACID, 2-CHLORO-6-METHYL-
- 2-(2-chloro-6-methylphenyl)acetic acid
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2-(2-chloro-6-methylphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C374630-2.5mg |
2-(2-chloro-6-methylphenyl)acetic acid |
521300-44-7 | 2.5mg |
$ 50.00 | 2022-04-28 | ||
TRC | C374630-25mg |
2-(2-chloro-6-methylphenyl)acetic acid |
521300-44-7 | 25mg |
$ 295.00 | 2022-04-28 | ||
Enamine | EN300-175554-0.05g |
2-(2-chloro-6-methylphenyl)acetic acid |
521300-44-7 | 95% | 0.05g |
$293.0 | 2023-09-20 | |
Aaron | AR01BDTQ-1g |
2-(2-Chloro-6-methylphenyl)acetic acid |
521300-44-7 | 95% | 1g |
$1752.00 | 2025-02-09 | |
Aaron | AR01BDTQ-2.5g |
2-(2-Chloro-6-methylphenyl)acetic acid |
521300-44-7 | 95% | 2.5g |
$3413.00 | 2025-02-09 | |
Aaron | AR01BDTQ-5g |
2-(2-chloro-6-methylphenyl)acetic acid |
521300-44-7 | 95% | 5g |
$5037.00 | 2023-12-14 | |
1PlusChem | 1P01BDLE-500mg |
2-(2-Chloro-6-methylphenyl)acetic acid |
521300-44-7 | 95% | 500mg |
$1124.00 | 2025-03-19 | |
1PlusChem | 1P01BDLE-10g |
2-(2-chloro-6-methylphenyl)acetic acid |
521300-44-7 | 95% | 10g |
$6743.00 | 2024-04-30 | |
A2B Chem LLC | AW09650-2.5g |
2-(2-chloro-6-methylphenyl)acetic acid |
521300-44-7 | 95% | 2.5g |
$2629.00 | 2024-04-19 | |
A2B Chem LLC | AW09650-50mg |
2-(2-chloro-6-methylphenyl)acetic acid |
521300-44-7 | 95% | 50mg |
$344.00 | 2024-04-19 |
2-(2-chloro-6-methylphenyl)acetic acid 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
2-(2-chloro-6-methylphenyl)acetic acidに関する追加情報
Compound CAS No. 521300-44-7: 2-(2-chloro-6-methylphenyl)acetic Acid
The compound with CAS No. 521300-44-7, commonly referred to as 2-(2-chloro-6-methylphenyl)acetic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and agricultural sciences. Recent studies have highlighted its role in modulating cellular pathways, making it a subject of interest for researchers worldwide.
2-(2-chloro-6-methylphenyl)acetic acid exhibits a distinctive chemical structure characterized by a phenyl ring substituted with chlorine and methyl groups, coupled with an acetic acid moiety. This arrangement imparts the molecule with both hydrophobic and hydrophilic properties, enhancing its bioavailability and interaction potential with biological systems. The phenyl group, being aromatic, contributes to the molecule's stability, while the acetic acid group introduces acidity, which is crucial for its pharmacokinetic profile.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(2-chloro-6-methylphenyl)acetic acid through various methodologies. One notable approach involves the Friedel-Crafts acylation reaction, where the acetic acid group is introduced onto the aromatic ring under specific catalytic conditions. This method has been optimized to improve yield and purity, making it suitable for large-scale production in pharmaceutical settings.
The biological activity of 2-(2-chloro-6-methylphenyl)acetic acid has been extensively studied in recent years. Research indicates that this compound possesses potent anti-inflammatory and antioxidant properties, which are attributed to its ability to inhibit key enzymes involved in inflammatory pathways. For instance, studies have demonstrated its efficacy in reducing COX-2 (cyclooxygenase-2) expression, a critical target in the management of chronic inflammatory diseases such as arthritis.
In addition to its pharmacological applications, 2-(2-chloro-6-methylphenyl)acetic acid has shown promise in agricultural settings as a plant growth regulator. Experimental data reveal that this compound can enhance crop yield by promoting root development and improving stress tolerance in plants. Its ability to modulate phytohormone signaling pathways makes it a valuable tool in sustainable agriculture practices.
The safety profile of CAS No. 521300-44-7 has also been evaluated in preclinical studies, with findings indicating low toxicity at therapeutic doses. However, further research is required to fully understand its long-term effects and potential for bioaccumulation in environmental systems.
In conclusion, CAS No. 521300-44-7 (2-(2-chloro-6-methylphenyl)acetic acid) stands as a versatile compound with multifaceted applications across diverse scientific domains. Its unique chemical structure, coupled with emerging research on its biological activities, positions it as a promising candidate for future innovations in medicine and agriculture.
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